Cas no 402614-64-6 (methyl 5-(3,4-dimethylphenoxy)methylfuran-2-carboxylate)
402614-64-6 structure
Product Name:methyl 5-(3,4-dimethylphenoxy)methylfuran-2-carboxylate
Numéro CAS:402614-64-6
Le MF:C15H16O4
Mégawatts:260.285144805908
MDL:MFCD02253904
CID:2857524
PubChem ID:5131611
Update Time:2025-04-21
methyl 5-(3,4-dimethylphenoxy)methylfuran-2-carboxylate Propriétés chimiques et physiques
Nom et identifiant
-
- methyl 5-(3,4-dimethylphenoxy)methylfuran-2-carboxylate
- SB61970
- 402614-64-6
- Oprea1_633609
- BBL037868
- MLS001198689
- Z25616954
- CHEMBL1577299
- CRA61464
- EN300-227811
- Methyl5-((3,4-dimethylphenoxy)methyl)furan-2-carboxylate
- methyl 5-[(3,4-dimethylphenoxy)methyl]furan-2-carboxylate
- HMS2870J08
- STK298481
- AKOS000304305
- CS-0281489
- AK-968/41172229
- SR-01000086577
- 5-(3,4-Dimethyl-phenoxymethyl)-furan-2-carboxylic acid methyl ester
- SMR000558805
- Methyl 5-((3,4-dimethylphenoxy)methyl)furan-2-carboxylate
- methyl 5-[(3,4-dimethylphenoxy)methyl]-2-furoate
- SR-01000086577-1
- METHYL 5-(3,4-DIMETHYLPHENOXYMETHYL)FURAN-2-CARBOXYLATE
-
- MDL: MFCD02253904
- Piscine à noyau: 1S/C15H16O4/c1-10-4-5-12(8-11(10)2)18-9-13-6-7-14(19-13)15(16)17-3/h4-8H,9H2,1-3H3
- La clé Inchi: JRNBHTDRKXZYAC-UHFFFAOYSA-N
- Sourire: O(CC1=CC=C(C(=O)OC)O1)C1C=CC(C)=C(C)C=1
Propriétés calculées
- Qualité précise: 260.10485899Da
- Masse isotopique unique: 260.10485899Da
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 19
- Nombre de liaisons rotatives: 5
- Complexité: 305
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 3.4
- Surface topologique des pôles: 48.7Ų
methyl 5-(3,4-dimethylphenoxy)methylfuran-2-carboxylate PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 027297-250mg |
5-(3,4-Dimethyl-phenoxymethyl)-furan-2-carboxylic acid methyl ester |
402614-64-6 | 250mg |
£144.00 | 2022-03-01 | ||
| Fluorochem | 027297-1g |
5-(3,4-Dimethyl-phenoxymethyl)-furan-2-carboxylic acid methyl ester |
402614-64-6 | 1g |
£287.00 | 2022-03-01 | ||
| Fluorochem | 027297-5g |
5-(3,4-Dimethyl-phenoxymethyl)-furan-2-carboxylic acid methyl ester |
402614-64-6 | 5g |
£782.00 | 2022-03-01 | ||
| Chemenu | CM519663-1g |
Methyl 5-((3,4-dimethylphenoxy)methyl)furan-2-carboxylate |
402614-64-6 | 97% | 1g |
$577 | 2023-02-02 | |
| Enamine | EN300-227811-0.05g |
methyl 5-[(3,4-dimethylphenoxy)methyl]furan-2-carboxylate |
402614-64-6 | 95% | 0.05g |
$69.0 | 2024-06-20 | |
| Enamine | EN300-227811-0.1g |
methyl 5-[(3,4-dimethylphenoxy)methyl]furan-2-carboxylate |
402614-64-6 | 95% | 0.1g |
$105.0 | 2024-06-20 | |
| Enamine | EN300-227811-0.25g |
methyl 5-[(3,4-dimethylphenoxy)methyl]furan-2-carboxylate |
402614-64-6 | 95% | 0.25g |
$149.0 | 2024-06-20 | |
| Enamine | EN300-227811-0.5g |
methyl 5-[(3,4-dimethylphenoxy)methyl]furan-2-carboxylate |
402614-64-6 | 95% | 0.5g |
$284.0 | 2024-06-20 | |
| Enamine | EN300-227811-1.0g |
methyl 5-[(3,4-dimethylphenoxy)methyl]furan-2-carboxylate |
402614-64-6 | 95% | 1.0g |
$385.0 | 2024-06-20 | |
| Enamine | EN300-227811-2.5g |
methyl 5-[(3,4-dimethylphenoxy)methyl]furan-2-carboxylate |
402614-64-6 | 95% | 2.5g |
$754.0 | 2024-06-20 |
methyl 5-(3,4-dimethylphenoxy)methylfuran-2-carboxylate Littérature connexe
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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